molecular formula C₁₀H₂₀N₂O₄S₂ B148985 D-Penicillamine disulfide CAS No. 20902-45-8

D-Penicillamine disulfide

Cat. No. B148985
CAS RN: 20902-45-8
M. Wt: 296.4 g/mol
InChI Key: POYPKGFSZHXASD-WDSKDSINSA-N
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Description

D-Penicillamine disulfide is a compound that has been studied for its potential therapeutic effects, particularly in the context of rheumatoid arthritis. It is known to mimic sulfhydryl-blocking reagents and may inhibit the denaturation of synovial fluid gamma globulin, which could suppress rheumatoid arthritis symptoms .

Synthesis Analysis

The synthesis of D-penicillamine disulfide involves the oxidation of D-penicillamine, a process that can be catalyzed by copper. This reaction not only leads to the formation of D-penicillamine disulfide but also generates hydrogen peroxide, which has been investigated for its potential cytotoxic effects against human breast cancer cells . Additionally, D-penicillamine can be synthesized through a process starting from isobutyraldehyde, sulfur, ammonia, and hydrogen cyanide, resulting in a racemate that is then selectively resolved .

Molecular Structure Analysis

D-penicillamine disulfide, also known as PNS, has protolytic properties and can form complexes with cations due to its two aminic and two carboxylic groups. The molecular structure allows for the formation of species such as MH2PNS and M2H2PNS, where M represents a cation .

Chemical Reactions Analysis

The compound's reactivity has been explored through studies such as the γ-radiolysis of D-penicillamine disulfide in aqueous solutions. This process leads to the formation of various products, including penicillamine sulfinic acid, penicillaminic acid, and penicillamine trisulfide, among others . D-penicillamine disulfide can also form a mixed disulfide with albumin in vivo, which is significant for its pharmacokinetics and mode of action .

Physical and Chemical Properties Analysis

D-penicillamine disulfide's physical and chemical properties are influenced by its ability to chelate metals and its reactivity with other compounds. For instance, it can divert ethanol metabolism, leading to the excretion of metabolites such as 2,5,5-trimethyl-D-thiazolidine-4-carboxylic acid in the urine of rats after ethanol administration . The compound's interaction with copper ions and its ability to generate hydrogen peroxide are also key aspects of its chemical behavior .

Scientific Research Applications

Chemical-Physical Properties and Biochemical Reactions

D-Penicillamine disulfide's chemical-physical properties and molecular structure play a crucial role in its applications. It engages in various biochemical reactions, including sulfhydryl-disulfide exchange, thiazolidine formation, and metal chelation. These reactions are fundamental to understanding its diverse applications in scientific research (Howard-Lock et al., 1986).

Metabolism and Pharmacology

The metabolism of D-penicillamine in humans involves its rapid absorption and transformation into several forms, such as cysteine-penicillamine disulfide and penicillamine disulfide. Understanding its metabolic pathways and pharmacologic effects, which are closely associated with disulfide bond formation and metal chelation, is essential for its application in research (Perrett, 1981).

Analytical Methodologies

Innovative analytical methods, such as HPLC-electrochemical detection approaches, have been developed for the determination of D-penicillamine in biological matrices. These methodologies are crucial for evaluating the toxic effects of D-penicillamine in clinical cases, especially in skin specimens (Saracino et al., 2013).

Pharmacokinetics and Protein Conjugation

The pharmacokinetics of D-penicillamine, especially its isomers, are key to understanding its therapeutic efficacy. The formation of albumin conjugates during its metabolism highlights the importance of protein conjugation in its mode of action and pharmacokinetics (Netter et al., 1987).

Interactions with Cellular Functions

D-Penicillamine's ability to alter the proliferative response of human lymphocytes through its sulfhydryl agents and disulfide compounds provides insights into its potential therapeutic applications and effects on cellular functions (Merryman et al., 1979).

Impact on Protein Denaturation

Research has explored how mixtures of D-penicillamine disulfide and copper can inhibit protein denaturation, suggesting a mechanism by which D-penicillamine, after oxidation, could impact diseases like rheumatoid arthritis (Gerber, 1978).

Safety And Hazards

D-Penicillamine disulfide may cause respiratory irritation, serious eye irritation, and skin irritation . Personal protective equipment should be used to avoid dust formation and breathing vapours, mist, or gas. Adequate ventilation should be ensured, and personnel should be evacuated to safe areas .

properties

IUPAC Name

(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYPKGFSZHXASD-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312638
Record name D-Penicillamine disulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Penicillamine disulfide

CAS RN

20902-45-8
Record name D-Penicillamine disulfide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillamine disulfide
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Record name D-Penicillamine disulfide
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Record name 3,3'-dithiodi-D-valine
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Record name PENICILLAMINE DISULFIDE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
JA Thich, D Mastropaolo, J Potenza… - Journal of the American …, 1974 - ACS Publications
The crystal structure of the title compound,[(H20) Cu (02CCH (NH2) C (CH3) 2SSC (CH3) 2CH (NH2)-C02) 2Cu (H20)] 7H20, has been determined using single-crystal three-…
Number of citations: 92 pubs.acs.org
JW Purdie - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… The present paper reports a study of the radiolysis of D-penicillamine disulfide (2,2,5,5-tetramethylcystine) in dilute aqueous solutions. This compound was of particular interest for com…
Number of citations: 17 cdnsciencepub.com
S Wadhwa, RJ Mumper - Cancer letters, 2013 - Elsevier
Low molecular weight thiols (LMWTs) like N-acetyl cysteine, D-penicillamine, captopril, Disulfiram and Amifostine, etc. have been used as chemo-preventive agents. Recent studies …
Number of citations: 55 www.sciencedirect.com
DA Gerber - Biochemical Pharmacology, 1978 - Elsevier
… D-Penicillamine disulfide, also known as oxidized D-… effect of mixtures of D-penicillamine disulfide and copper on … denaturation by mixtures of D-penicillamine disulfide and copper(I1) …
Number of citations: 33 www.sciencedirect.com
A Gupte, RJ Mumper - Journal of inorganic biochemistry, 2007 - Elsevier
… at the same time being oxidized to D-penicillamine disulfide. It has been proposed that … -penicillamine, its major oxidation product D-penicillamine disulfide, and hydrogen peroxide in a …
Number of citations: 41 www.sciencedirect.com
SS Kang, PWK Wong, K Curley - Pediatric Research, 1982 - nature.com
… Synthesis of homocysteine-penicillamine disulfide: The synthesis of L-homocysteine-D-penicillamine disulfide was carried out according to the method described by Crawhall et al. (2) …
Number of citations: 65 www.nature.com
CH Schneider, C Pfeuti, AL de Weck - Helvetica Chimica Acta, 1973 - Wiley Online Library
… The authentic sample of D-penicillamine-L-cysteine mixed disulfide was prepared by reacting L-cysteine with the S-monoxide of D-penicillamine disulfide [3]. A method based on a …
Number of citations: 11 onlinelibrary.wiley.com
T Rojanarata, P Opanasopit, T Ngawhirunpat… - Talanta, 2010 - Elsevier
… d-penicillamine disulfide, a major degradative impurity commonly found with d-penicillamine. While 300 μg mL −1 d-penicillamine disulfide … mL −1 d-penicillamine disulfide did not show …
Number of citations: 12 www.sciencedirect.com
A Gupte, S Wadhwa, RJ Mumper - Bioconjugate chemistry, 2008 - ACS Publications
D-Penicillamine (D-pen) is an established copper chelator. We have recently shown that the copper-catalyzed D-pen oxidation generates concentration-dependent hydrogen peroxide (…
Number of citations: 19 pubs.acs.org
DA Joyce - Journal of pharmaceutical sciences, 1991 - Wiley Online Library
D‐Penicillamine (P‐SH) added to plasma in‐vitro is transformed rapidly to low molecular weight (LWW) disulfides and smaller amounts of D‐penicillamine:protein conjugate. The P‐SH …
Number of citations: 11 onlinelibrary.wiley.com

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